2,4-Dichlorobenzamide
Overview
Description
2,4-Dichlorobenzamide is a chemical compound that is related to various benzamide derivatives. While the provided papers do not directly discuss 2,4-Dichlorobenzamide, they do provide insights into the chemistry of related compounds, which can be used to infer certain aspects of 2,4-Dichlorobenzamide's chemistry.
Synthesis Analysis
The synthesis of benzamide derivatives can involve various methods, including the reaction of benzoyl chlorides with amines. For example, the synthesis of substituted 2-benzoylaminothiobenzamides involves the acylation of amino thiobenzamides with substituted benzoyl chlorides . Similarly, dichlorobenzamide derivatives can be synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride . These methods could potentially be adapted for the synthesis of 2,4-Dichlorobenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups. The crystal structures of some dichlorobenzamide derivatives have been determined, providing insights into the molecular geometry and conformation of these compounds . This information is valuable for understanding the molecular structure of 2,4-Dichlorobenzamide.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including annulation reactions and ring closures. For instance, N-chlorobenzamides can participate in Co(III)-catalyzed [4 + 2] annulation with maleimides to produce annulated products . Additionally, 2-benzoylaminothiobenzamides can undergo sodium methoxide-catalyzed ring closure to form quinazoline-4-thiones . These reactions highlight the reactivity of the benzamide core, which could be relevant to 2,4-Dichlorobenzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary depending on their substitution pattern. For example, the presence of electron-withdrawing groups such as chloro substituents can influence the acidity of the amide hydrogen and the overall polarity of the molecule. The NMR, IR, and Raman spectra of these compounds provide valuable information for characterizing their physical and chemical properties . This spectroscopic data can be used to deduce similar properties for 2,4-Dichlorobenzamide.
Scientific Research Applications
Spectroscopy and Molecular Structure Analysis
2,6-Dichlorobenzamide, a degradation product of 2,6-dichlorobenzonitrile (often used as a herbicide), has been studied for its molecular structure and spectroscopy. FT-IR and FT-Raman spectra analyses have been conducted to understand its stable structure, vibrational spectra, and potential energy distributions. Additionally, researchers have explored its molecular electrostatic potential, HOMO-LUMO gap, and thermodynamic functions such as heat capacity, entropy, enthalpy, and Gibbs free energy (Tao et al., 2016).
Environmental Impact and Groundwater Contamination
2,6-Dichlorobenzamide, as a major degradation product of dichlobenil, poses significant concerns regarding groundwater contamination. It is highly soluble in water and has been frequently detected in concentrations exceeding the European Commission's maximum allowed concentration for pesticides in groundwater. Research has been conducted to understand its persistence in the environment and its transportation in aquifers (Björklund et al., 2011).
Herbicide Analysis and Monitoring
The development of sensitive and specific assays for detecting 2,6-Dichlorobenzamide in environmental matrices, particularly in water, is a key area of research. Techniques such as enzyme-linked immunosorbent assay (ELISA) have been used to detect this compound in water samples, contributing to effective monitoring and management of water quality (Bruun et al., 2000).
Isotope Fractionation and Biodegradation
Research on compound-specific isotope fractionation during the biodegradation of 2,6-Dichlorobenzamide has been conducted to better understand its environmental fate. This includes studying the isotopic enrichment factors during its formation and degradation, which can aid in assessing the extent of biodegradation of this persistent metabolite in the environment (Reinnicke et al., 2012).
Safety And Hazards
Future Directions
The synthesis of benzamides, including 2,4-Dichlorobenzamide, is a priority area of research in the pharmaceutical industry . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
2,4-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFUNTSOBHSMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022190 | |
Record name | 2,4-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzamide | |
CAS RN |
2447-79-2 | |
Record name | 2,4-Dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2447-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2447-79-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX274BU5RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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